
FF-10502
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Fluorierung: Einführung eines Fluoratoms in den Zuckerrest.
Thiierung: Ersatz eines Sauerstoffatoms durch ein Schwefelatom im Pentosering.
Nucleotid-Bildung: Kopplung des modifizierten Zuckers mit Cytosin zur Bildung des Nucleotid-Analogons.
Industrielle Produktionsmethoden
Die industrielle Produktion von FF-10502 beinhaltet die Skalierung des Synthesewegs unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:
Optimierung der Reaktionsbedingungen: Feinabstimmung von Temperatur, Druck und Reaktionszeit, um die Ausbeute zu maximieren.
Reinigung: Verwendung von Techniken wie Kristallisation und Chromatographie zur Reinigung des Endprodukts.
Chemische Reaktionsanalyse
Reaktionstypen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um reaktive Zwischenprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren.
Substitution: Substitutionsreaktionen können an den Fluor- oder Schwefelatomen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H₂O₂) und andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄).
Substitution: Nucleophile wie Thiole und Amine.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Nucleotid-Analoga mit veränderter biologischer Aktivität .
Analyse Chemischer Reaktionen
Types of Reactions
FF-10502 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at the fluorine or sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols and amines.
Major Products Formed
The major products formed from these reactions include modified nucleoside analogues with altered biological activity .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
FF-10502 shares structural similarities with gemcitabine but demonstrates distinct biological effects. Its chemical formula is with a molecular weight of 261.27 g/mol. The compound primarily acts by inhibiting DNA polymerases and , which are crucial for DNA replication and repair processes . This inhibition is particularly significant in dormant cancer cells, which are often resistant to conventional chemotherapy .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the growth of various pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell lines such as BxPC-3, SUIT-2, Capan-1, and MIA PaCa-2 range from approximately 39.6 nM to 331.4 nM . These results indicate that this compound is a potent agent against pancreatic cancer cells, particularly in conditions where other treatments fail.
Animal Models
This compound has been tested in several animal models to evaluate its therapeutic efficacy:
- Pancreatic Cancer Xenograft Model : In a study involving mice implanted with human pancreatic cancer cells (Capan-1), this compound demonstrated significant tumor growth suppression at doses ranging from 120 to 480 mg/kg administered intravenously once weekly over four weeks . The results indicated a dose-dependent antitumor effect without significant mortality among treated mice, contrasting sharply with high mortality rates observed in gemcitabine-treated groups.
Patient-Derived Xenograft Models
In patient-derived xenograft models resistant to gemcitabine, this compound achieved complete tumor growth suppression, highlighting its potential as an alternative treatment for patients who have developed resistance to standard therapies .
Clinical Trials and Case Studies
Recent clinical trials have further explored the safety and efficacy of this compound:
- Phase 1/2a Study : A recent study evaluated this compound-01 (a derivative) in patients with advanced solid tumors refractory to standard treatments. The trial demonstrated manageable side effects and partial responses in several patients with gemcitabine-refractory tumors, including cholangiocarcinoma and gallbladder cancer . Notably, the median progression-free survival for cholangiocarcinoma patients was reported at 24.7 weeks.
- Safety Profile : The most common adverse events were mild (grade 1-2) skin rashes and fatigue, with low incidences of severe hematologic toxicities like thrombocytopenia (5.1%) and neutropenia (2%) .
Comparative Efficacy Against Gemcitabine
This compound's ability to target dormant cancer cells more effectively than gemcitabine positions it as a superior option in treating resistant tumors. Studies indicate that while gemcitabine fails to induce cell death in dormant states, this compound combined with DNA damage inducers significantly enhances cytotoxicity .
Wirkmechanismus
FF-10502 exerts its effects by inhibiting DNA replication and DNA damage repair. It targets DNA polymerase beta, an enzyme involved in the base-excision repair pathway, which is essential for repairing oxidative DNA damage . By inhibiting this enzyme, this compound induces DNA damage and cell death, particularly in dormant cancer cells that are resistant to other chemotherapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Gemcitabin: Ein Pyrimidin-Nucleotid-Analogon mit einer ähnlichen Struktur, jedoch mit Sauerstoff anstelle von Schwefel im Pentosering.
5-Fluorouracil: Ein weiteres Pyrimidin-Analogon, das in der Krebstherapie eingesetzt wird.
Cytarabin: Ein Nucleotid-Analogon, das zur Behandlung von Leukämie eingesetzt wird.
Einzigartigkeit von FF-10502
This compound ist aufgrund seiner Schwefelsubstitution einzigartig, die seine Stabilität und Potenz im Vergleich zu Gemcitabin erhöht. Es zeigt auch eine überlegene Aktivität gegen ruhende Krebszellen, was es zu einem vielversprechenden Kandidaten für die Behandlung von chemoresistenten Tumoren macht .
Biologische Aktivität
FF-10502, a pyrimidine nucleoside antimetabolite, has garnered attention for its unique biological activity, particularly in the context of cancer treatment. This compound is structurally similar to gemcitabine but exhibits distinct mechanisms of action that make it a promising candidate in oncology.
This compound primarily functions as an antimetabolite, interfering with DNA synthesis and repair mechanisms. Notably, it demonstrates significant potency against dormant cancer cells, which are often resistant to conventional chemotherapy. Research indicates that this compound effectively induces cell death in dormant pancreatic cancer cells when combined with DNA damage inducers (DDIs) like hydrogen peroxide and cisplatin, highlighting its potential to overcome chemoresistance associated with these cells .
In Vitro Studies
In vitro studies have shown that this compound has an IC50 range of 60-330 nM against various pancreatic cancer cell lines. While this is moderately weaker than gemcitabine, the compound's ability to target dormant cells provides a significant advantage in clinical settings where resistance is a concern.
In Vivo Studies
In vivo studies using orthotopic implantation models revealed that mice treated with this compound experienced tumor regression without mortality, contrasting sharply with the 75% mortality rate observed in gemcitabine-treated mice by day 128. Furthermore, patient-derived xenograft models demonstrated complete tumor growth suppression with this compound in gemcitabine-resistant pancreatic cancer cells, while gemcitabine only achieved partial inhibition .
Comparative Analysis with Gemcitabine
Feature | This compound | Gemcitabine |
---|---|---|
IC50 (nM) | 60-330 | Lower potency against dormant cells |
Effect on Dormant Cells | Significant induction of cell death | Limited effectiveness |
Mortality in Mice Models | 0% mortality | 75% mortality by day 128 |
Tumor Growth Suppression | Complete in resistant models | Partial inhibition |
Case Studies and Clinical Trials
A Phase I/IIa clinical trial (this compound-01) was conducted to evaluate the safety and efficacy of this compound in patients with advanced solid tumors and lymphomas. Preliminary results suggest promising activity both as a monotherapy and in combination therapies, although detailed outcomes are still pending publication .
Eigenschaften
CAS-Nummer |
184302-49-6 |
---|---|
Molekularformel |
C9H12FN3O3S |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3S/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
NIDPJRZOVFIBQB-PXBUCIJWSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)F |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)F |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-(2-deoxy-2-fluoro-4-thio-arabinofuranosyl)cytosine 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine 2-F-4-Thio-arabinofuranosyl-C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.